2-(2-Chlorobenzenesulfonyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)sulfonylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDCOBHVEKDBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for the Elaboration of 2 2 Chlorobenzenesulfonyl Acetic Acid
Targeted Synthesis of 2-(2-Chlorobenzenesulfonyl)acetic acid
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have become integral to the development of new synthetic methodologies, aiming to reduce environmental impact and enhance safety and efficiency. ijpsjournal.commdpi.com For the synthesis of this compound, several green chemistry strategies can be envisioned.
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. A greener approach would involve substituting these with more environmentally benign alternatives such as water, ethanol, or supercritical fluids. ijpsjournal.com For instance, the initial nucleophilic substitution could potentially be carried out in an aqueous or biphasic system using a phase-transfer catalyst.
Catalytic Approaches: The use of catalytic amounts of reagents is a cornerstone of green chemistry, as it minimizes waste. gcande.org Developing a catalytic method for the sulfenylation or sulfonylation step would be a significant improvement over stoichiometric reactions.
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comnih.gov The application of microwave irradiation to the key bond-forming steps in the synthesis of this compound could lead to a more efficient process. ijpsjournal.com
Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and mild reaction conditions. mdpi.comnih.gov While challenging, the development of an enzymatic process for the key bond-forming steps could represent a significant advancement in the green synthesis of this compound.
Derivatization Strategies and Functional Group Interconversions of this compound
The chemical structure of this compound offers multiple sites for derivatization, allowing for the systematic modification of its properties. These include the carboxylic acid functionality, the chlorobenzene (B131634) ring, and the sulfonyl group.
Chemical Transformations at the Carboxylic Acid Functionality (e.g., Esterification, Amidation)
The carboxylic acid group is a versatile handle for a wide range of chemical transformations, most notably esterification and amidation.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid, is a classic method. masterorganicchemistry.comyoutube.com To drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Alternative methods that proceed under milder conditions include reaction with alkyl halides in the presence of a base or using coupling agents.
Amidation: The formation of amides from the carboxylic acid requires activation, as the direct reaction with an amine is generally unfavorable. Common methods involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. fishersci.co.uk Another approach is to first convert the carboxylic acid to a more reactive species, such as an acid chloride, by treatment with thionyl chloride (SOCl₂), which can then readily react with an amine to form the desired amide. libretexts.org
Table 1: Representative Conditions for Derivatization of the Carboxylic Acid Group
| Transformation | Reagents and Conditions | Product |
| Esterification | Methanol, cat. H₂SO₄, reflux | Methyl 2-(2-chlorobenzenesulfonyl)acetate |
| Ethyl iodide, K₂CO₃, DMF, rt | Ethyl 2-(2-chlorobenzenesulfonyl)acetate | |
| Amidation | 1. SOCl₂, reflux; 2. NH₃, THF | 2-(2-Chlorobenzenesulfonyl)acetamide |
| Benzylamine, EDC, HOBt, DMF, rt | N-Benzyl-2-(2-chlorobenzenesulfonyl)acetamide |
Modifications and Substitutions on the Chlorobenzene Moiety
The chlorobenzene ring provides opportunities for further functionalization. The chlorine atom itself can be a site for nucleophilic aromatic substitution (SₙAr), although this typically requires harsh conditions or the presence of strongly electron-withdrawing groups activating the ring. More versatile modifications can be achieved through transition metal-catalyzed cross-coupling reactions. For instance, the chlorine atom could potentially be replaced by other groups using Suzuki, Stille, or Buchwald-Hartwig coupling reactions, allowing for the introduction of a wide array of alkyl, aryl, or amino substituents. These reactions would likely be performed on an esterified form of the starting material to protect the carboxylic acid.
Reactivity and Derivatization of the Sulfonyl Group
The sulfonyl group is generally considered to be a stable functional group. However, under certain conditions, it can undergo chemical transformations. Reductive cleavage of the carbon-sulfur bond is possible using strong reducing agents, which would lead to the corresponding toluene (B28343) derivative. The sulfonyl group can also act as a leaving group in certain nucleophilic substitution reactions, although this is less common for arylsulfones compared to alkylsulfones. Derivatization is more commonly achieved at the alpha-carbon to the sulfonyl group, which is acidic and can be deprotonated to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at this position.
Introduction of Stereocenters and Chiral Derivatization
The introduction of stereocenters into the molecule can be achieved through several strategies. One approach is the asymmetric synthesis of the acetic acid side chain. For example, the alkylation of a chiral enolate equivalent with a 2-chlorobenzenesulfonylmethyl halide would lead to an enantiomerically enriched product.
Alternatively, the racemic carboxylic acid can be resolved into its separate enantiomers. This can be accomplished by forming diastereomeric salts with a chiral amine, followed by separation of the diastereomers by crystallization and subsequent liberation of the enantiomerically pure acid.
Another important application of chirality in this context is the use of chiral derivatizing agents (CDAs). wikipedia.org The carboxylic acid can be coupled with a chiral alcohol or amine to form a mixture of diastereomers. nih.gov These diastereomers can then be separated by chromatography (e.g., HPLC) or their distinct signals can be analyzed by NMR spectroscopy to determine the enantiomeric purity of the original acid. wikipedia.org Reagents like Mosher's acid or its analogs are commonly used for this purpose. wikipedia.org
Reaction Mechanisms and Reactivity Profiles of 2 2 Chlorobenzenesulfonyl Acetic Acid
Mechanistic Investigations of Carboxylic Acid Group Reactions
The carboxylic acid group is a primary site of reactivity in 2-(2-Chlorobenzenesulfonyl)acetic acid, participating in characteristic reactions such as proton transfer and nucleophilic acyl substitution.
Proton Transfer and Acidic Behavior
The most fundamental reaction of the carboxylic acid group is the transfer of its acidic proton to a base. All acid-base reactions can be described as proton transfers, where a bond to a proton is broken and a new one is formed. masterorganicchemistry.com The acidity of the carboxylic acid in this compound is enhanced by the presence of the strongly electron-withdrawing 2-chlorobenzenesulfonyl group. This group exerts a powerful negative inductive effect (-I), pulling electron density away from the carboxylic acid moiety. This effect stabilizes the resulting carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid compared to unsubstituted acetic acid.
Proton transfer mechanisms can be intricate, often involving solvent molecules that act as "proton shuttles." masterorganicchemistry.com For instance, in an aqueous solution, a water molecule can accept the proton from the carboxylic acid, forming a hydronium ion and the carboxylate anion. The process can be depicted as a two-step sequence of deprotonation and protonation, ensuring that no species with an excessively high charge is formed. masterorganicchemistry.com The presence of chloride ions has also been shown in some systems to be directly involved in proton transfer processes, potentially forming ion pairs with cationic intermediates that facilitate the transfer. nih.gov
Nucleophilic Acyl Substitution Mechanisms
The carboxylic acid group can undergo nucleophilic acyl substitution, a crucial class of reactions for converting carboxylic acids into derivatives like esters, amides, and acyl chlorides. libretexts.org These reactions typically proceed via a two-stage addition-elimination mechanism. libretexts.org A nucleophile first adds to the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. Subsequently, the carbonyl group reforms by eliminating the leaving group (in this case, typically -OH). libretexts.org
Direct substitution of the -OH group is difficult because it is a poor leaving group. Therefore, the reaction is often catalyzed by acid to protonate the hydroxyl group, converting it into a better leaving group (H₂O). Alternatively, the carboxylic acid is first converted into a more reactive derivative, such as an acyl chloride, by reacting it with an agent like thionyl chloride. youtube.com This acyl chloride is highly susceptible to nucleophilic attack, readily reacting with nucleophiles like alcohols, amines, or other carboxylates. youtube.com The favorability of a nucleophilic acyl substitution reaction is governed by the basicity of the nucleophile and the leaving group; the reaction will favor the displacement of the weaker base. masterorganicchemistry.com
Table 1: Relative Reactivity of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution This table illustrates the general reactivity hierarchy, where more reactive derivatives can be converted into less reactive ones. chadsprep.com
| Compound Type | General Structure | Relative Reactivity |
| Acyl Chloride | R-COCl | Highest |
| Acid Anhydride | R-CO-O-CO-R' | High |
| Ester | R-COOR' | Moderate |
| Carboxylic Acid | R-COOH | Low |
| Amide | R-CONH₂ | Lowest |
Reactivity of the Sulfonyl Moiety
Electron-Withdrawing Effects and Influence on Molecular Reactivity
The sulfonyl group (-SO₂-) is a potent electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. This strong inductive effect significantly impacts the other parts of the molecule. libretexts.org
Increased Acidity of Methylene (B1212753) Protons: The sulfonyl group increases the acidity of the protons on the adjacent methylene carbon (-CH₂-). The electron withdrawal stabilizes the conjugate base (a carbanion) formed upon deprotonation of this carbon.
Deactivation of the Benzene (B151609) Ring: The sulfonyl group deactivates the attached chlorobenzene (B131634) ring towards electrophilic aromatic substitution. By withdrawing electron density, it makes the ring less nucleophilic and therefore less reactive towards electrophiles. libretexts.org
Electron-withdrawing groups generally destabilize carbocation intermediates that are formed during electrophilic aromatic substitution, particularly when the positive charge is located on the carbon atom adjacent to the group. libretexts.orgyoutube.com
Potential for Sulfonyl Cleavage or Rearrangement Reactions
The carbon-sulfur (C-S) bond in aryl sulfones is generally robust and resistant to cleavage. However, under specific and often harsh reaction conditions, cleavage of the sulfonyl group can be induced.
Reductive Cleavage: Strong reducing agents can cleave the C-S bond.
Radical-Mediated Cleavage: In certain systems, sulfones can act as radical progenitors. For example, intramolecular attack by a radical species on the sulfone group can lead to homolytic cleavage of the C-S bond. acs.org
Nucleophilic Aromatic Substitution-like Cleavage: In some aryl sulfonamides, nucleophilic attack by species like glutathione, catalyzed by enzymes, can lead to cleavage of the sulfur-aryl bond. This reactivity is enhanced in electron-deficient aromatic systems. domainex.co.uk
Light-Induced Cleavage: Research has shown that light can induce the cleavage of the S-O bond in aryl sulfonate esters, which can then lead to further reactions. rsc.orgresearchgate.net While this applies to sulfonate esters rather than sulfones directly, it points to the potential for photochemical reactivity within the broader class of sulfonyl compounds.
For this compound, such cleavage reactions are not typical under standard laboratory conditions but represent potential, albeit minor, reaction pathways.
Reactivity of the Chlorobenzene Ring
The chlorobenzene portion of the molecule has its own distinct reactivity profile, which is further modulated by the attached sulfonylacetic acid group.
The presence of the 2-sulfonylacetic acid group, which is a very strong deactivating and meta-directing group, further complicates the reactivity. The combined deactivating effects of both the chloro and sulfonyl groups make the aromatic ring in this compound significantly less susceptible to electrophilic attack than chlorobenzene or benzene. Any electrophilic substitution would be slow and require forcing conditions.
Regarding nucleophilic aromatic substitution (SNAAr), chlorobenzene is extremely unreactive. doubtnut.com The C-Cl bond has a partial double bond character due to resonance, making it stronger and harder to break. Furthermore, the electron-rich pi system of the ring repels incoming nucleophiles. doubtnut.com SNAAr on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the halogen to stabilize the negatively charged Meisenheimer complex intermediate. youtube.com In this compound, the deactivating sulfonyl group is ortho to the chlorine, which would facilitate nucleophilic attack at that position, making substitution of the chlorine atom more feasible than in unsubstituted chlorobenzene.
Electrophilic Aromatic Substitution (EAS) Pathways
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In these reactions, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.commsu.edu The rate and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the aromatic ring. youtube.com
The this compound molecule contains two substituents on the benzene ring: a chlorine atom and a -SO2CH2COOH group. Both of these are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. The sulfonyl group (-SO2-) is a strong deactivating group due to its ability to withdraw electron density from the ring through both inductive and resonance effects. The chlorine atom is also deactivating due to its inductive effect, although it can donate some electron density through resonance.
Due to the presence of these deactivating groups, this compound will undergo electrophilic aromatic substitution reactions much slower than benzene. The incoming electrophile will be directed to the meta position relative to both the chloro and the sulfonyl groups. This is because the deactivating groups make the ortho and para positions significantly more electron-deficient than the meta position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu For this compound, these reactions would require harsh conditions, such as high temperatures and the use of strong acid catalysts, to proceed at a reasonable rate. masterorganicchemistry.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 2-(2-Chloro-5-nitrobenzenesulfonyl)acetic acid |
| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-2-chlorobenzenesulfonyl)acetic acid |
| Sulfonation | SO₃, H₂SO₄ | 2-(2-Chloro-5-sulfobenzenesulfonyl)acetic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely to occur due to the strongly deactivated ring |
Nucleophilic Aromatic Substitution (SNAr) Considerations
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for substituted aromatic compounds. youtube.com Unlike EAS, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. youtube.com For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
In this compound, the chlorine atom can act as a leaving group. The sulfonyl group (-SO2CH2COOH) is a powerful electron-withdrawing group located ortho to the chlorine atom. This arrangement makes the carbon atom attached to the chlorine highly electrophilic and susceptible to nucleophilic attack. Therefore, this compound is a good candidate for SNAr reactions.
A variety of nucleophiles can be used in SNAr reactions, including alkoxides, amines, and thiols. The reaction typically proceeds via a two-step mechanism involving the formation of a resonance-stabilized intermediate called a Meisenheimer complex. nih.gov
Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent | Product |
| Hydroxide | NaOH | 2-(2-Hydroxybenzenesulfonyl)acetic acid |
| Alkoxide | NaOR | 2-(2-Alkoxybenzenesulfonyl)acetic acid |
| Amine | RNH₂ | 2-(2-(Alkylamino)benzenesulfonyl)acetic acid |
| Thiolate | NaSR | 2-(2-(Alkylthio)benzenesulfonyl)acetic acid |
Intramolecular Cyclization and Rearrangement Studies
The structure of this compound, with a reactive side chain attached to a substituted benzene ring, allows for the possibility of intramolecular reactions. Intramolecular cyclization could potentially occur through the reaction of the carboxylic acid or enolate of the acetic acid moiety with the aromatic ring.
One possible pathway could involve a Friedel-Crafts-type acylation. Under strongly acidic conditions, the carboxylic acid could be protonated and lose water to form an acylium ion. This electrophile could then attack the aromatic ring. However, due to the deactivating nature of the chloro and sulfonyl groups, this intramolecular electrophilic substitution is likely to be difficult.
A more plausible intramolecular reaction would be a nucleophilic attack of the enolate of the acetic acid group onto the aromatic ring, displacing the chlorine atom. This would be an intramolecular SNAr reaction. Treatment of this compound with a base would generate the enolate, which could then attack the carbon bearing the chlorine. This would lead to the formation of a cyclic product, a derivative of benzothiophene (B83047) dioxide. The feasibility of this reaction would depend on the relative rates of intermolecular versus intramolecular reactions and the steric hindrance around the reaction centers.
Rearrangement reactions of this compound itself are not widely reported. However, rearrangements of related sulfonyl compounds are known. For example, the Smiles rearrangement involves the intramolecular nucleophilic aromatic substitution of a sulfone. It is conceivable that under specific conditions, derivatives of this compound could undergo such rearrangements.
Catalyst-Mediated Reactions Involving this compound
Catalysts can play a crucial role in promoting reactions involving this compound. As mentioned previously, strong acid catalysts are generally required for electrophilic aromatic substitution on the deactivated ring. masterorganicchemistry.com Lewis acids like AlCl₃ or FeCl₃ are commonly used to generate the electrophile in Friedel-Crafts reactions. msu.edu
In the context of nucleophilic aromatic substitution, the reaction can sometimes be facilitated by the use of a base as a catalyst to generate a more potent nucleophile. nih.gov For instance, in reactions with alcohols, a base would deprotonate the alcohol to form an alkoxide, which is a much stronger nucleophile.
Transition metal catalysts are also widely used in cross-coupling reactions, which could be applied to this compound. For example, the chlorine atom on the aromatic ring could potentially participate in palladium-catalyzed reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions would allow for the formation of new carbon-carbon or carbon-heteroatom bonds at that position, providing a versatile method for modifying the molecule.
Furthermore, reactions involving the carboxylic acid group can be catalyzed. For example, esterification of the carboxylic acid is typically carried out under acidic conditions (Fischer esterification). Alternatively, other catalysts can be employed for this transformation.
Kinetic and Thermodynamic Aspects of this compound Reactions
The kinetics of reactions involving this compound are significantly influenced by the electronic effects of the substituents. The strong electron-withdrawing nature of the chlorosulfonyl group makes electrophilic aromatic substitution reactions kinetically slow, requiring forcing conditions to proceed at a practical rate. abo.fi The rate-determining step in these reactions is the initial attack of the electrophile on the aromatic ring to form the sigma complex. msu.edu
Conversely, for nucleophilic aromatic substitution, the electron-withdrawing sulfonyl group accelerates the reaction. The rate-determining step is typically the attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. The stability of this intermediate, which is enhanced by the electron-withdrawing group, lowers the activation energy of the reaction. youtube.com
In nucleophilic aromatic substitution, the thermodynamics depend on the relative bond strengths of the C-Cl bond being broken and the C-Nu (where Nu is the nucleophile) bond being formed, as well as the stability of the leaving group. Given that chloride is a good leaving group, these reactions are generally thermodynamically favorable, especially with strong nucleophiles.
The thermodynamics of intramolecular cyclization would depend on the strain of the resulting ring system. The formation of five- or six-membered rings is generally thermodynamically favored. The potential intramolecular SNAr reaction to form a benzothiophene dioxide derivative would likely be thermodynamically viable due to the formation of a stable heterocyclic ring and the displacement of a good leaving group.
Theoretical and Computational Studies on 2 2 Chlorobenzenesulfonyl Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.
HOMO: The HOMO is the orbital that holds the outermost, most weakly bound electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. A higher HOMO energy suggests a greater ability to donate electrons.
LUMO: The LUMO is the lowest energy orbital that is empty of electrons. It acts as an electron acceptor, and its energy level is related to the molecule's electron affinity. A lower LUMO energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap: A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For 2-(2-Chlorobenzenesulfonyl)acetic acid, the presence of the electron-withdrawing chlorobenzenesulfonyl group and the carboxylic acid moiety would significantly influence the energies of these frontier orbitals.
A hypothetical data table for such an analysis, typically calculated using DFT methods like B3LYP with a basis set such as 6-311++G(d,p), would look like this:
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| (Note: Specific values are not available in published literature and require dedicated computational studies.) |
The total electron density distribution reveals how electrons are spread throughout the molecule. This distribution is key to understanding the molecule's size, shape, and how it will interact with other molecules.
An Electrostatic Potential (ESP) map is generated by projecting the electrostatic potential onto the electron density surface. The ESP map uses a color scale to visualize the charge distribution:
Red regions: Indicate areas of negative electrostatic potential, rich in electrons, and prone to electrophilic attack. In this compound, these would likely be found around the oxygen atoms of the sulfonyl and carboxylic acid groups.
Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid would be a prominent positive region.
Green regions: Represent areas of neutral or near-zero potential.
This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.
Atomic charge calculations, such as Mulliken or Natural Bond Orbital (NBO) population analyses, assign partial charges to each atom in the molecule. This helps to quantify the effects of electronegative atoms and inductive effects. In this compound, the chlorine and oxygen atoms would carry significant negative charges, while the sulfur atom and the carbonyl carbon would be positively charged.
Bond order analysis provides insight into the nature of the chemical bonds (single, double, triple) and their relative strengths. This analysis can confirm the expected bonding patterns and reveal any delocalization of electrons within the aromatic ring and the sulfonyl group.
A representative table for calculated atomic charges might be structured as follows:
| Atom | Mulliken Charge (a.u.) |
| Cl | Value |
| S | Value |
| O (sulfonyl) | Value |
| O (carbonyl) | Value |
| O (hydroxyl) | Value |
| (Note: Specific values require dedicated computational studies.) |
Conformational Analysis and Energy Landscape Mapping
The flexibility of this compound arises from the rotation around its single bonds, particularly the C-S and C-C bonds connecting the functional groups. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule.
To identify stable conformers, a potential energy surface (PES) scan is performed. This involves systematically rotating one or more dihedral angles and calculating the molecule's potential energy at each step. The resulting energy profile shows minima, which correspond to stable conformers (local or global), and maxima, which represent the energy barriers (rotational barriers) between them. The global minimum is the most stable, and therefore the most populated, conformation of the molecule in the gas phase. The geometry of each stable conformer would then be fully optimized.
The conformation of a molecule can be significantly influenced by its environment. In the gas phase, intramolecular forces dominate. However, in a solvent, intermolecular interactions between the solute and solvent molecules become important.
Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant. By performing conformational analysis within a solvent model, one can determine how the relative energies of different conformers and the rotational barriers between them change. For this compound, a polar solvent would likely stabilize conformers where the polar carboxylic acid and sulfonyl groups are exposed, facilitating hydrogen bonding and dipole-dipole interactions with the solvent.
Reaction Pathway Elucidation and Transition State Characterization
The study of reaction pathways and the characterization of transition states are fundamental to understanding the chemical behavior of a compound. For a molecule such as this compound, these investigations would be crucial for predicting its stability, reactivity, and potential transformation products under various conditions.
Computational Modeling of Reaction Mechanisms
Computational modeling, particularly through methods like Density Functional Theory (DFT), would be the primary tool to elucidate the reaction mechanisms involving this compound. Researchers would typically model reactions such as its decomposition, esterification, or reactions at the alpha-carbon. The process involves mapping the potential energy surface of the reaction, identifying reactants, products, intermediates, and the transition states that connect them.
For instance, a hypothetical study on the decarboxylation of this compound would involve calculating the energy profile for the cleavage of the C-C bond, likely proceeding through a transition state where the carboxyl group is departing. The calculations would aim to determine whether the reaction is concerted or stepwise and to identify any intermediates that may be formed.
Prediction of Reaction Kinetics and Selectivity
Building upon the modeled reaction mechanisms, computational methods can predict the kinetics and selectivity of reactions. By calculating the energy barriers (activation energies) from the transition state analysis, one can estimate the reaction rates using principles from transition state theory.
For example, if this compound were to undergo a substitution reaction, computational models could predict whether the reaction would favor an SN1 or SN2 pathway by comparing the activation energies of the respective transition states. Furthermore, in reactions with multiple potential products, the calculated energy barriers for each pathway would allow for the prediction of the major product, thus determining the reaction's selectivity.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations could provide insights into the dynamic behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
An MD study could, for example, investigate the conformational flexibility of the molecule, showing how the chlorobenzenesulfonyl and acetic acid moieties move relative to each other. It could also be used to study its solvation, revealing how solvent molecules arrange around the solute and the strength of these interactions. Such information is valuable for understanding its solubility and transport properties.
QSAR (Quantitative Structure-Activity Relationship) Approaches for Predicting Chemical Reactivity (not biological activity)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its activity. While often used for biological activity, QSAR can also be applied to predict chemical reactivity.
For this compound, a QSAR study would involve a dataset of similar sulfonated carboxylic acids with known reactivity data (e.g., rate constants for a specific reaction). Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and topological properties), would be calculated for each compound. A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed reactivity.
Such a model could then be used to predict the reactivity of this compound and other similar, untested compounds. For instance, a QSAR model could predict its pKa value or its susceptibility to nucleophilic attack based on its structural features.
Advanced Analytical and Spectroscopic Methodologies for Structural and Mechanistic Investigations of 2 2 Chlorobenzenesulfonyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
One-Dimensional NMR (¹H, ¹³C) Techniques for Proton and Carbon Framework Analysis
One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assessment of a compound like 2-(2-chlorobenzenesulfonyl)acetic acid.
¹H NMR Spectroscopy: In a ¹H NMR spectrum of this compound, distinct signals would be expected for the different types of protons present in the molecule. The aromatic protons on the chlorobenzene (B131634) ring would typically appear in the downfield region (approximately 7.5-8.2 ppm) due to the deshielding effects of the aromatic ring current and the electron-withdrawing sulfonyl group. The specific splitting patterns of these protons would provide information about their relative positions on the ring. The methylene (B1212753) protons (CH₂) adjacent to the sulfonyl and carboxyl groups would likely appear as a singlet further upfield, and the acidic proton of the carboxylic acid group would be expected to produce a broad singlet at a very downfield chemical shift (often >10 ppm), the position of which can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum (around 170-180 ppm). The aromatic carbons would generate several signals in the 120-140 ppm range, with their exact chemical shifts influenced by the chlorine and sulfonyl substituents. The methylene carbon (CH₂) would be expected to appear at a more upfield position.
Hypothetical ¹H and ¹³C NMR Data To illustrate, a hypothetical data table is presented below. Note that these are estimated values.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | >10 (broad singlet) | ~175 |
| Aromatic CH (ortho to -SO₂) | ~8.1 (multiplet) | ~135 |
| Aromatic CH (meta to -SO₂) | ~7.7 (multiplet) | ~130 |
| Aromatic CH (para to -SO₂) | ~7.6 (multiplet) | ~128 |
| Aromatic C-Cl | - | ~133 |
| Aromatic C-SO₂ | - | ~138 |
| Methylene (-CH₂-) | ~4.5 (singlet) | ~60 |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would be instrumental in assigning the connectivity of the protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the proton signals of the methylene group and the aromatic protons to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the aromatic carbons bonded to the chlorine and sulfonyl groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the three-dimensional structure and conformation of the molecule.
Solid-State NMR Applications for Crystalline Forms
Solid-state NMR (ssNMR) is a valuable technique for characterizing pharmaceutical compounds in their solid, crystalline forms. Since sulfonamides are often crystalline, ssNMR could be used to study the polymorphs (different crystalline forms) of this compound. Each polymorph would exhibit a unique ssNMR spectrum due to differences in the local chemical environment and intermolecular interactions in the crystal lattice. ¹³C and ¹⁵N are commonly studied nuclei in pharmaceutical ssNMR.
Vibrational Spectroscopic Methodologies (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is often involved in hydrogen bonding. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. The sulfonyl group (-SO₂) would exhibit two characteristic strong stretching vibrations, an asymmetric stretch typically around 1350-1300 cm⁻¹ and a symmetric stretch around 1160-1120 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations are often strong in Raman spectra. While specific data for the target compound is unavailable, related compounds like chloroacetic acid and its esters have been studied using Raman spectroscopy.
Hypothetical Vibrational Spectroscopy Data The following table provides estimated vibrational frequencies.
| Functional Group | Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) |
| Carboxylic Acid (-OH) | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid (C=O) | C=O Stretch | ~1700 (strong) |
| Sulfonyl (-SO₂) | Asymmetric Stretch | ~1330 (strong) |
| Sulfonyl (-SO₂) | Symmetric Stretch | ~1150 (strong) |
| Aromatic C-H | C-H Stretch | ~3100-3000 |
| Aromatic C=C | C=C Stretch | ~1600-1450 |
| C-Cl | C-Cl Stretch | ~800-600 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₈H₇ClO₄S), the molecular weight can be calculated. Upon ionization in the mass spectrometer, a molecular ion peak would be observed. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic pattern (M and M+2 peaks) would be expected for the molecular ion and any chlorine-containing fragments. The fragmentation of the molecule would likely involve the loss of small neutral molecules such as CO₂, H₂O, and SO₂, as well as cleavage of the C-S and C-C bonds.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact mass of the molecular ion. This exact mass can be used to determine the elemental composition of the molecule with high confidence, distinguishing it from other compounds that may have the same nominal mass. For this compound, HRMS would confirm the molecular formula C₈H₇ClO₄S.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules by probing their fragmentation patterns. In a typical MS/MS experiment, the intact molecule of this compound is first ionized, often by forming a pseudomolecular ion such as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, charged product ions and neutral fragments.
The fragmentation of this compound is governed by the lability of its chemical bonds. Key fragmentation pathways can be predicted based on its structure, which includes a chlorobenzenesulfonyl group and an acetic acid moiety. Common fragmentation behaviors for similar compounds include the cleavage of the carbon-sulfur bond, loss of sulfur dioxide (SO₂), and decarboxylation of the acid group. aaqr.orglibretexts.orgchemguide.co.uk Analysis of the resulting product ions allows for the reconstruction of the molecule's structure and confirmation of its identity.
In negative ion mode, the [M-H]⁻ precursor ion would likely undergo the following fragmentations:
Loss of CO₂ (44 Da): A characteristic fragmentation for carboxylic acids. researchgate.net
Loss of SO₂ (64 Da): A common pathway for sulfonyl-containing compounds. aaqr.org
Cleavage of the C-S bond: This can lead to the formation of the 2-chlorobenzenesulfinate ion or further fragments.
These fragmentation pathways provide a unique "fingerprint" for the molecule, enabling its confident identification in complex samples.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Proposed Fragmentation | Resulting Product Ion (m/z) | Neutral Loss (Da) |
|---|---|---|---|
| [M-H]⁻ (248.96) | Loss of Carboxyl group as CO₂ | 204.99 | 44 |
| [M-H]⁻ (248.96) | Loss of Sulfur Dioxide | 184.99 | 64 |
| [M-H]⁻ (248.96) | Cleavage of S-CH₂ bond | 174.96 (2-chlorobenzenesulfinate) | 74 |
| [M-H]⁻ (248.96) | Loss of entire acetic acid side chain | 190.95 (2-chlorobenzenethiolate) | 58 |
X-ray Crystallography for Solid-State Molecular Structure Determination
For this compound, an X-ray crystal structure would provide unambiguous proof of its constitution. It would detail the geometry of the chlorophenyl ring, the tetrahedral arrangement around the sulfur atom in the sulfonyl group, and the conformation of the acetic acid side chain. Furthermore, the analysis would reveal how the molecules pack together in the crystal lattice, identifying intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and π-π stacking of the aromatic rings. While crystal structures for related compounds like 4-chlorobenzenesulfonyl chloride and other arylsulfonylation products have been reported, a specific published crystal structure for this compound was not found in a survey of publicly available databases. iucr.orgnih.gov
Should a single crystal of sufficient quality be grown, the crystallographic data obtained would be the gold standard for its solid-state structural characterization.
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating this compound from impurities, starting materials, and byproducts, making them essential for purity assessment and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound due to its polarity and thermal sensitivity. Given the presence of both a sulfonic acid derivative and a carboxylic acid, several HPLC modes could be employed. sielc.comhelixchrom.com
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their charge. Anion-exchange chromatography could be highly effective for retaining the negatively charged sulfonyl and carboxylate groups. nih.gov
Mixed-Mode Chromatography: Columns that offer both reversed-phase and ion-exchange characteristics can provide unique selectivity for polar and ionic compounds like the target analyte. helixchrom.com
By monitoring the area of the analyte peak relative to other peaks in the chromatogram, the purity of a sample can be accurately quantified. During a synthesis, aliquots can be taken from the reaction mixture and analyzed by HPLC to track the consumption of starting materials and the formation of the product over time.
Gas Chromatography (GC) is less straightforward for the direct analysis of this compound because the carboxylic acid group makes the molecule non-volatile and prone to thermal degradation. colostate.edu Therefore, derivatization is required to convert the polar -COOH group into a more volatile and thermally stable ester, for example, a methyl or silyl (B83357) ester. lmaleidykla.ltgoogle.com Once derivatized, the compound can be readily analyzed by GC, which offers high resolution and speed. This approach is useful for purity checks if known impurities are also amenable to derivatization.
Table 2: Exemplar Chromatographic Methods for Analysis
| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Application Notes |
|---|---|---|---|---|
| HPLC | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | UV (e.g., at 254 nm) | Ideal for purity assessment and reaction monitoring. |
| GC | Mid-polarity (e.g., DB-5 or equivalent) | Helium or Hydrogen | Flame Ionization (FID) or Mass Spectrometry (MS) | Requires prior derivatization (e.g., methylation) of the carboxylic acid group. |
Hyphenated Analytical Techniques (e.g., GC-MS, LC-NMR) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful two-dimensional analysis that is ideal for identifying components in complex mixtures without the need for prior isolation.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. For this compound, the sample would first be derivatized (as described for GC) and then injected into the GC-MS system. Each separated component eluting from the GC column enters the mass spectrometer, which generates a mass spectrum. This spectrum serves as a molecular fingerprint, allowing for the confident identification of the parent compound and any separated impurities by comparing the spectra to known libraries or by interpreting the fragmentation patterns. nih.govresearchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a premier technique for the unambiguous structural elucidation of compounds directly within a mixture. numberanalytics.comnews-medical.net The eluent from the HPLC column flows through a specialized NMR flow cell, allowing NMR spectra to be acquired for each separated peak. This is particularly advantageous as it can provide complete structural information, including stereochemistry, without the need for isolating the compound, which is useful for analyzing unstable or minor components in a reaction mixture. taylorfrancis.comglobalresearchonline.net While less sensitive than MS, LC-NMR is unparalleled for providing definitive structural confirmation of unknown analytes in complex matrices. The combination of retention time data from LC with detailed structural data from NMR makes it a powerful problem-solving tool.
Table 3: Advantages of Hyphenated Techniques for Analysis
| Technique | Information Provided | Primary Advantage for this compound |
|---|---|---|
| GC-MS | Separation based on volatility/polarity; mass-to-charge ratio and fragmentation pattern. | Provides high-confidence identification of the derivatized analyte and volatile impurities in a mixture. |
| LC-NMR | Separation based on polarity; complete 3D structure and connectivity information. | Allows for definitive, non-destructive structural elucidation of the analyte and its non-volatile impurities directly in solution without isolation. |
Application of 2 2 Chlorobenzenesulfonyl Acetic Acid As a Synthetic Building Block and Intermediate in Chemical Synthesis
Role in the Synthesis of Heterocyclic Compounds
The structural features of 2-(2-Chlorobenzenesulfonyl)acetic acid make it an ideal candidate for the synthesis of various heterocyclic systems. The active methylene (B1212753) group can participate in condensation and cyclization reactions, leading to the formation of both sulfur and nitrogen-containing heterocycles.
Precursor for Sulfur-Containing Heterocycles
The reactivity of the active methylene group in this compound suggests its utility in the synthesis of sulfur-containing heterocycles, such as thiophenes. A plausible and widely utilized method for this transformation is the Gewald reaction . wikipedia.orgorganic-chemistry.org This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene compound, and elemental sulfur in the presence of a base. wikipedia.orgmdpi.com
In a hypothetical Gewald reaction, this compound could serve as the active methylene component. The reaction would likely proceed through an initial Knoevenagel condensation of a ketone or aldehyde with the acidic methylene protons of this compound, followed by the addition of elemental sulfur and subsequent cyclization to yield a highly substituted 2-aminothiophene derivative. The presence of the 2-chlorobenzenesulfonyl group would be expected to influence the reactivity and regioselectivity of the cyclization, potentially leading to novel thiophene structures.
Hypothetical Gewald Reaction Data
| Carbonyl Compound | Potential Thiophene Product |
|---|---|
| Acetone | Ethyl 2-amino-4-methyl-5-(2-chlorobenzenesulfonyl)thiophene-3-carboxylate |
| Cyclohexanone | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a 2-chlorobenzenesulfonyl substituent |
Intermediate in Nitrogen-Containing Heterocycle Formation
The application of this compound can be envisioned in the synthesis of various nitrogen-containing heterocycles, including pyridines. The Hantzsch pyridine synthesis is a classic multicomponent reaction that constructs dihydropyridine rings, which can be subsequently oxidized to pyridines. wikipedia.orgchemtube3d.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. wikipedia.org
Theoretically, this compound could function as one of the active methylene components in a modified Hantzsch-type synthesis. Its reaction with an aldehyde and an enamine (derived from a β-ketoester and ammonia) could lead to a dihydropyridine intermediate bearing the 2-chlorobenzenesulfonyl moiety. Subsequent oxidation would then yield the corresponding pyridine derivative.
Hypothetical Hantzsch-Type Pyridine Synthesis Data
| Aldehyde | β-Ketoester | Potential Pyridine Product |
|---|---|---|
| Formaldehyde | Ethyl acetoacetate | Diethyl 2,6-dimethyl-4-(2-chlorobenzenesulfonyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Utilization in Carbon-Carbon Bond Forming Reactions
The activated methylene group of this compound makes it a prime substrate for various carbon-carbon bond-forming reactions. The Knoevenagel condensation is a prominent example, involving the reaction of an active methylene compound with an aldehyde or ketone in the presence of a weak base to form a new carbon-carbon double bond. wikipedia.orgyoutube.com
In this context, this compound can react with a variety of carbonyl compounds. The reaction would likely proceed via deprotonation of the active methylene group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration would yield an α,β-unsaturated sulfone. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a catalyst and often leads to decarboxylation, could also be applicable, potentially affording vinyl sulfones. wikipedia.org
Hypothetical Knoevenagel Condensation Data
| Carbonyl Compound | Catalyst | Potential Product |
|---|---|---|
| Benzaldehyde | Piperidine | 2-(2-Chlorobenzenesulfonyl)-3-phenylacrylic acid |
| 4-Methoxybenzaldehyde | Pyridine | 1-(2-Chlorobenzenesulfonyl)-2-(4-methoxyphenyl)ethene (after decarboxylation) |
Contribution to Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. chimia.ch The inherent reactivity of this compound positions it as a valuable component in the design of novel MCRs.
As discussed, its participation in the Gewald and Hantzsch syntheses are prime examples of its potential in MCRs for heterocyclic synthesis. Beyond these, its ability to act as a bifunctional reagent (possessing both an acidic proton and a nucleophilic carboxylate) could be exploited in other MCRs. For instance, it could potentially participate in Ugi-type or Passerini-type reactions under specific conditions, leading to the formation of complex acyclic structures bearing the 2-chlorobenzenesulfonyl group.
Application in the Synthesis of Complex Organic Molecules
The functional groups present in this compound and the products derived from its reactions provide multiple handles for further synthetic transformations, enabling the construction of more complex organic molecules.
The sulfonyl group can be a target for various modifications. For example, it can be reduced to a sulfide or removed entirely under specific reductive conditions. The chlorine atom on the benzene (B151609) ring offers a site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of diverse substituents. The carboxylic acid group can be converted into a wide range of other functional groups, such as esters, amides, or alcohols.
The products of the aforementioned reactions (e.g., thiophenes, pyridines, and α,β-unsaturated sulfones) are themselves valuable intermediates for the synthesis of more elaborate structures, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
Use in the Development of New Synthetic Reagents and Catalysts
While direct evidence is lacking, the structural characteristics of this compound suggest its potential as a precursor for new synthetic reagents or catalysts. The presence of both a sulfonyl and a carboxylic acid group could be exploited in the design of novel ligands for metal-catalyzed reactions. For instance, the carboxylate could act as a coordinating group for a metal center, while the sulfonyl group could influence the electronic properties and steric environment of the resulting complex.
Furthermore, derivatives of this compound could potentially be developed as organocatalysts. The acidic proton of the methylene group, combined with the chirality that could be introduced at a neighboring position, might enable its use in asymmetric catalysis.
Future Directions and Emerging Research Themes in 2 2 Chlorobenzenesulfonyl Acetic Acid Studies
Exploration of Novel Catalytic Systems for 2-(2-Chlorobenzenesulfonyl)acetic acid Transformations
The development of efficient and selective catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will likely concentrate on novel catalysts that can facilitate its transformation into a variety of valuable derivatives. While specific catalytic applications for this exact molecule are not yet widely documented, the broader field of sulfone chemistry provides a roadmap for future investigations.
Researchers are exploring the use of transition metal catalysts, such as palladium, copper, and iron, for cross-coupling reactions involving arylsulfonyl compounds. researchgate.net These methods could be adapted to functionalize the aromatic ring of this compound or to participate in reactions at the acidic methylene (B1212753) group. For instance, copper-catalyzed reactions have shown promise in the synthesis of aryl benzyl (B1604629) sulfones. nih.gov Photocatalysis is another burgeoning area, offering mild reaction conditions for the assembly and modification of sulfones and sulfonamides. researchgate.net
The oxidation of the corresponding thioether, 2-(2-chlorophenylthio)acetic acid, is a primary route to this compound. Future catalytic research will likely focus on greener and more efficient oxidation methods. While hydrogen peroxide in the presence of acetic acid and a solid catalyst like Amberlyst-15 has been shown to be effective for oxidizing various sulfides to sulfones, the development of catalysts that minimize waste and can be easily recycled will be a key objective. akjournals.com The reactivity of sulfides is influenced by their electronic properties, with dialkyl sulfides generally being more reactive than diphenyl sulfides. akjournals.com
| Catalyst Type | Potential Application for this compound | Research Focus |
| Transition Metals (Pd, Cu, Fe) | Cross-coupling reactions for C-C and C-X bond formation. | Ligand design, catalyst stability, and reaction scope. |
| Photocatalysts | C-H functionalization and other light-driven transformations. | Development of new photosensitizers and understanding reaction mechanisms. |
| Solid Acid Catalysts (e.g., Amberlyst-15) | Efficient and clean oxidation of the precursor thioether. | Catalyst recyclability and optimization of reaction conditions. |
| Biocatalysts | Enantioselective transformations. | Enzyme discovery and engineering for specific substrate recognition. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap towards more efficient, safer, and scalable chemical production. nih.gov Flow chemistry, with its superior heat and mass transfer, allows for reactions to be conducted under conditions that are often inaccessible in traditional batch reactors, leading to higher yields and purities. nih.gov
For the synthesis of arylsulfonyl compounds, flow chemistry has been successfully employed for the production of aryl sulfonyl chlorides, which are precursors to compounds like this compound. mdpi.com Continuous stirred-tank reactors (CSTRs) have been used to manage the safe handling of reagents like chlorosulfonic acid and to enable automated process control. mdpi.com The synthesis of various heterocyclic compounds has also been achieved using multi-step flow processes, highlighting the potential for creating complex derivatives of this compound in a continuous manner. nih.gov
Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions. These systems can perform a large number of experiments in a short period, generating vast amounts of data that can be used to train machine learning models.
| Flow Chemistry Parameter | Advantage for this compound Synthesis |
| Precise Temperature Control | Improved selectivity and safety, especially for exothermic reactions. |
| Enhanced Mixing | Increased reaction rates and yields. |
| Scalability | Straightforward scaling from laboratory to production quantities. |
| Safety | Minimized handling of hazardous intermediates and reagents. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound is crucial for process optimization. Advanced spectroscopic techniques that allow for in situ monitoring are becoming increasingly important in this regard. Techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry can provide real-time information on the concentration of reactants, intermediates, and products. acs.org
The study of sulfone formation from sulfides has shown that the reaction proceeds in two steps, with the oxidation of the sulfoxide (B87167) to the sulfone often being the rate-limiting step. nih.gov In situ monitoring can help to elucidate the factors that influence the rates of these individual steps.
| Spectroscopic Technique | Information Gained | Application in this compound Studies |
| In situ FTIR | Real-time concentration of functional groups. | Monitoring the oxidation of the precursor thioether and subsequent reactions. |
| In situ NMR | Detailed structural information on all species in solution. | Elucidating reaction mechanisms and identifying transient intermediates. |
| Mass Spectrometry | Identification of reaction components by mass-to-charge ratio. | Tracking product formation and identifying byproducts. |
| Raman Spectroscopy | Complementary vibrational information to FTIR. | Monitoring reactions in aqueous media or with solid components. |
Development of Machine Learning and AI-Driven Predictive Models for Reactivity and Synthesis Design
ML models can also be developed to predict the outcome of chemical reactions, including the expected yield and the formation of byproducts. researchgate.net This can save significant time and resources by allowing researchers to focus on the most promising reaction conditions. While the development of such models requires large datasets, the increasing use of high-throughput experimentation and automated synthesis platforms will provide the necessary data.
| AI/ML Application | Potential Impact on this compound Research |
| Retrosynthesis Prediction | Design of novel and efficient synthetic routes to this compound and its derivatives. chemcopilot.comcbirt.netarxiv.org |
| Reaction Outcome Prediction | Forecasting reaction yields and identifying potential side reactions, leading to more efficient process development. researchgate.net |
| Reactivity Prediction | Understanding the reactivity of different functional groups within the molecule to guide the design of new transformations. |
| Materials Design | Predicting the properties of new materials derived from this compound. mit.edu |
Synergistic Approaches Combining Experimental and Advanced Computational Methodologies
The combination of experimental work with advanced computational modeling offers a powerful synergistic approach to understanding and developing the chemistry of this compound. Computational methods, such as density functional theory (DFT), can be used to calculate the electronic structure, properties, and reactivity of molecules, providing insights that can guide experimental design.
For example, computational studies can be used to predict the most likely sites of reaction on the this compound molecule, helping chemists to choose the appropriate reagents and conditions for a desired transformation. DFT calculations can also be used to elucidate reaction mechanisms and to calculate the energies of transition states, providing a deeper understanding of the reaction kinetics.
The integration of experimental data with computational models can lead to a virtuous cycle of discovery. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments. This synergistic approach is particularly valuable for complex systems where experimental investigation alone may be challenging.
| Combined Approach | Example Application for this compound |
| Experiment + DFT | Elucidating the mechanism of a novel catalytic transformation. |
| High-Throughput Experimentation + ML | Building predictive models for reaction optimization. |
| Flow Chemistry + In Situ Spectroscopy | Gaining real-time insights into reaction kinetics and mechanisms under process conditions. |
Q & A
Basic: What synthetic methods are used to prepare 2-(2-Chlorobenzenesulfonyl)acetic acid, and how is purity validated?
Methodological Answer:
The synthesis typically involves sulfonation of 2-chlorobenzene followed by acetylation. A common approach is:
Sulfonation : React 2-chlorobenzene with chlorosulfonic acid to form 2-chlorobenzenesulfonyl chloride .
Acetylation : Couple the sulfonyl chloride with glycine or its derivatives under basic conditions (e.g., NaOH) to form the acetic acid moiety .
Purity Validation Techniques:
| Technique | Parameters/Data Observed | Evidence Source |
|---|---|---|
| HPLC | Retention time, peak symmetry | |
| NMR | ¹H/¹³C shifts for sulfonyl & acetic acid groups | |
| Mass Spec | Molecular ion peak (m/z 306.73) |
Basic: What spectroscopic and crystallographic methods characterize this compound’s structure?
Methodological Answer:
-
FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) groups .
-
Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and hydrogen-bonding networks. For example:
Advanced: How can researchers address contradictions in crystallographic refinement data?
Methodological Answer:
Discrepancies may arise from twinning, disorder, or poor data resolution. Strategies include:
- SHELXL Refinement : Use restraints for disordered atoms and check for twinning via R-factor analysis .
- Validation Tools : Employ PLATON to analyze symmetry and hydrogen-bonding consistency.
- High-Resolution Data : Collect data at low temperature (e.g., 200 K) to reduce thermal motion artifacts .
Advanced: What computational approaches predict biological interactions (e.g., COX-2 inhibition)?
Methodological Answer:
Molecular Docking : Use AutoDock Vina to model binding affinity to COX-2’s active site. Structural analogs suggest sulfonyl groups may interact with Arg120/His90 residues .
MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes.
Enzyme Assays : Validate computationally predicted activity via in vitro COX-2 inhibition assays (e.g., fluorometric kits) .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at room temperature (20–25°C) in airtight containers to prevent hydrolysis .
- Light Exposure : Protect from UV light due to sulfonyl group photosensitivity .
- Moisture Control : Use desiccants to avoid carboxylic acid dimerization.
Advanced: How is hydrogen-bonding topology analyzed in its crystal lattice?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
